Dimethyl trisulfide

描述

This compound has been reported in Humulus lupulus, Gymnodinium nagasakiense, and other organisms with data available.

dimethyltrisulfide is a metabolite found in or produced by Saccharomyces cerevisiae.

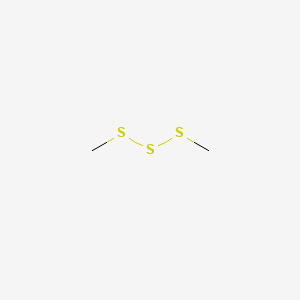

Structure

3D Structure

属性

IUPAC Name |

(methyltrisulfanyl)methane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H6S3/c1-3-5-4-2/h1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWHLKYXPLRWGSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSSSC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9063118 | |

| Record name | Trisulfide, dimethyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9063118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, pale yellow liquid with powerful odour | |

| Record name | Dimethyl trisulfide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013780 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Dimethyl trisulfide | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/150/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

very slightly soluble in water; soluble in alcohols, propylene glycol and oils | |

| Record name | Dimethyl trisulfide | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/150/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.195-1.210 | |

| Record name | Dimethyl trisulfide | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/150/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

3658-80-8 | |

| Record name | Dimethyl trisulfide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3658-80-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dimethyl trisulfide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003658808 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dimethyl trisulfide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97324 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Trisulfide, dimethyl | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Trisulfide, dimethyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9063118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dimethyl trisulphide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.828 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIMETHYL TRISULFIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3E691T3NL1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Dimethyl trisulfide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013780 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

-85 °C | |

| Record name | Dimethyl trisulfide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013780 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of Dimethyl Trisulfide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethyl trisulfide (DMTS) is a volatile organosulfur compound with the chemical formula C₂H₆S₃. It is a subject of increasing interest in various scientific fields, particularly for its role as a potent cyanide antidote. This technical guide provides a comprehensive overview of the known physical and chemical properties of DMTS, including detailed experimental methodologies for their determination. It is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and other scientific endeavors related to this compound.

Physical Properties of this compound

The physical characteristics of this compound are crucial for its handling, formulation, and application in various experimental and therapeutic contexts. A summary of its key physical properties is presented in Table 1.

Table 1: Physical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₂H₆S₃ | [1][2] |

| Molecular Weight | 126.26 g/mol | [3][4] |

| Appearance | Colorless to pale yellow liquid | [4][5] |

| Odor | Powerful, alliaceous, garlic-like | [1] |

| Melting Point | -68 °C to -85 °C | [3][4][6] |

| Boiling Point | 165-170 °C @ 760 mmHg; 58 °C @ 15 mmHg | [1][3][6] |

| Density | 1.195 - 1.210 g/cm³ @ 25 °C | [1][3][4] |

| Vapor Pressure | 1.068 mmHg @ 25 °C (estimated) | [1] |

| Flash Point | 51.67 °C (125 °F) | [1][7] |

| Solubility | Very slightly soluble in water (2390 mg/L @ 25°C, est.); Soluble in alcohol, oils, propylene (B89431) glycol, chloroform, and methanol. | [1][4][8] |

| Refractive Index | 1.595 - 1.605 @ 20 °C | [1][4][6] |

| logP (o/w) | 1.926 - 1.94 (estimated) | [1][4] |

Experimental Protocols for Determining Physical Properties

The following sections outline the general experimental methodologies for determining the key physical properties of organic compounds like this compound.

Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid state. For pure crystalline compounds, this transition occurs over a narrow temperature range.

Methodology:

-

A small, finely powdered sample of the solidified compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

-

The capillary tube is attached to a thermometer, with the sample positioned adjacent to the thermometer bulb.

-

The assembly is placed in a heating bath (e.g., Thiele tube with mineral oil) or a melting point apparatus.[3][6][9]

-

The sample is heated slowly and uniformly, at a rate of 1-2 °C per minute, as the temperature approaches the expected melting point.[6]

-

The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂) are recorded. The melting point range is reported as T₁ - T₂.[9]

Principle: The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.

Methodology:

-

A small volume (a few milliliters) of this compound is placed in a small test tube.[10]

-

A capillary tube, sealed at one end, is inverted and placed into the test tube containing the liquid.

-

The test tube is attached to a thermometer, with the bulb of the thermometer level with the liquid.

-

The assembly is clamped within a Thiele tube containing a high-boiling point liquid (e.g., mineral oil) to ensure uniform heating.[10]

-

The Thiele tube is gently heated, causing the temperature of the bath and the sample to rise. Air trapped in the capillary tube will slowly bubble out.

-

As the boiling point is approached, a rapid and continuous stream of bubbles will emerge from the capillary tube.

-

The heat source is removed, and the apparatus is allowed to cool slowly.

-

The temperature at which the bubbling stops and the liquid just begins to enter the capillary tube is recorded as the boiling point.[11]

Principle: Based on the ASTM D4052 standard, a digital density meter measures the density of a liquid by relating the period of oscillation of a U-shaped tube to the mass of the sample contained within it.[12][13]

Methodology:

-

The digital density meter is calibrated using two standards of known density, typically dry air and deionized water.

-

The sample of this compound is injected into the clean, dry oscillating U-tube of the instrument. Care must be taken to avoid the formation of bubbles.[13]

-

The instrument maintains a constant temperature and measures the oscillation period of the U-tube containing the sample.

-

The density is calculated automatically by the instrument based on the calibration data and the measured oscillation period.[14]

Principle: The flask method is suitable for determining the water solubility of substances with solubilities above 10⁻² g/L. It involves creating a saturated solution and measuring the concentration of the dissolved substance.[1][4]

Methodology:

-

A preliminary test is conducted to estimate the approximate solubility and the time required to reach saturation.[1]

-

An excess amount of this compound is added to a known volume of water in a flask.

-

The flask is agitated at a constant temperature (e.g., 20 ± 0.5 °C) for a period sufficient to reach equilibrium (e.g., 24 hours).[1]

-

The mixture is then allowed to stand to allow for phase separation.

-

A sample of the aqueous phase is taken, ensuring no undissolved DMTS is included, often achieved by centrifugation or filtration.

-

The concentration of this compound in the aqueous sample is determined using a suitable analytical method, such as HPLC-UV or GC-MS.[4]

Chemical Properties of this compound

The chemical reactivity of this compound is largely dictated by the presence of the trisulfide linkage (-S-S-S-).

Synthesis

A common laboratory synthesis of this compound involves the reaction of methanethiol (B179389) with sulfur dichloride.[3]

Reaction: 2 CH₃SH + SCl₂ → CH₃SSSCH₃ + 2 HCl

Experimental Protocol (General):

-

Methanethiol is dissolved in a suitable inert solvent.

-

Sulfur dichloride is added dropwise to the solution, typically at a controlled low temperature to manage the exothermic reaction.

-

The reaction mixture is stirred for a specified period to ensure complete reaction.

-

The resulting mixture is then worked up to isolate and purify the this compound, which may involve washing to remove HCl and distillation.

Decomposition

This compound can undergo thermal decomposition and disproportionation.

-

Thermal Decomposition: Upon heating to around 80 °C, DMTS slowly decomposes into a mixture of dimethyl disulfide, this compound, and dimethyl tetrasulfide.[3] The reactivity is attributed to the relatively weak sulfur-sulfur bonds.

-

Photochemical Decomposition: Exposure to solar radiation can significantly accelerate the decomposition of DMTS in aqueous solutions, proceeding through a radical chain mechanism.[15][16]

Experimental Protocol for Thermal Decomposition (General):

-

A sample of this compound is placed in a reaction vessel equipped with a temperature controller and a system for analyzing the products (e.g., connected to a GC-MS).

-

The sample is heated to the desired temperature (e.g., 80 °C).

-

Aliquots of the sample or the headspace can be taken at various time intervals and analyzed to monitor the formation of decomposition products like dimethyl disulfide and dimethyl tetrasulfide.

Oxidation

This compound can be oxidized, for example, by meta-chloroperoxybenzoic acid (mCPBA), to form the corresponding S-monoxide, CH₃S(O)SSCH₃.[3]

Experimental Protocol for Oxidation (General):

-

This compound is dissolved in an appropriate solvent.

-

A solution of the oxidizing agent (e.g., mCPBA) is added gradually to the DMTS solution, often at a reduced temperature to control the reaction rate.

-

The reaction is monitored for the disappearance of the starting material and the formation of the oxidized product using techniques like TLC, GC-MS, or HPLC.

-

Upon completion, the reaction mixture is worked up to isolate and purify the oxidized product.

Analytical Methodologies

Accurate quantification of this compound is essential for research and development. HPLC-UV and GC-MS are commonly employed techniques.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (column) and a mobile phase. A UV detector measures the absorbance of the eluting components at a specific wavelength.

Experimental Protocol:

-

Instrumentation: A standard HPLC system equipped with a UV detector is used.

-

Column: A C18 or C8 reversed-phase column is typically employed.

-

Mobile Phase: A mixture of an organic solvent (e.g., ethanol (B145695) or acetonitrile) and water is commonly used. For example, a 75%/25% ethanol/water mobile phase can be used.

-

Flow Rate: A typical flow rate is 1 mL/min.

-

Detection: Detection is often performed at a wavelength of 215 nm.

-

Sample Preparation: Samples are appropriately diluted in a suitable solvent and injected into the HPLC system.

-

Quantification: A calibration curve is generated using standards of known DMTS concentrations to quantify the amount in unknown samples.

Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: GC separates volatile compounds based on their boiling points and interactions with a stationary phase. The separated components are then ionized and detected by a mass spectrometer, which provides information about their mass-to-charge ratio, allowing for identification and quantification.

Experimental Protocol (for analysis in biological matrices):

-

Instrumentation: A GC system coupled to a mass spectrometer.

-

Extraction: For biological samples like blood, a sample preparation step such as stir bar sorptive extraction (SBSE) may be used. This involves acid denaturation of the blood sample followed by extraction of DMTS onto a polydimethylsiloxane-coated stir bar.[17]

-

Thermal Desorption: The DMTS is then thermally desorbed from the stir bar into the GC inlet.

-

Column: A nonpolar capillary column, such as a DB-5MS, is suitable for separation.[17]

-

Carrier Gas: Nitrogen or helium is used as the carrier gas.

-

Temperature Program: A temperature gradient is used to elute the compounds. For example, an initial oven temperature of 50 °C held for 1 minute, followed by a ramp to 290 °C.

-

Mass Spectrometry: Electron ionization (EI) is typically used. The mass spectrometer is operated in selected ion monitoring (SIM) mode, monitoring characteristic ions for DMTS (e.g., m/z 126 and 111) for quantification and confirmation.[17]

Biological Activity and Signaling Pathway

Cyanide Antidote

This compound has been identified as a promising antidote for cyanide poisoning.[3][18] Its primary mechanism of action is as a sulfur donor, facilitating the conversion of toxic cyanide (CN⁻) to the much less toxic thiocyanate (B1210189) (SCN⁻).[18][19] This detoxification is primarily mediated by the mitochondrial enzyme rhodanese (thiosulfate sulfurtransferase).[20]

Rhodanese-Mediated Cyanide Detoxification Pathway

The detoxification of cyanide by DMTS via the rhodanese pathway is a two-step enzymatic process.

Caption: Rhodanese-mediated detoxification of cyanide by DMTS.

Pathway Description:

-

Sulfur Donation: this compound acts as a sulfur donor, providing a sulfur atom to the active site of the rhodanese enzyme.

-

Formation of Enzyme-Sulfur Intermediate: The rhodanese enzyme (E-SH) accepts a sulfur atom from DMTS, forming a persulfide intermediate (E-S-SH). Dimethyl disulfide (DMDS) is formed as a byproduct.

-

Sulfur Transfer to Cyanide: The toxic cyanide ion (CN⁻) then reacts with the rhodanese persulfide intermediate.

-

Formation of Thiocyanate and Enzyme Regeneration: The sulfur atom is transferred from the enzyme to cyanide, forming the much less toxic thiocyanate (SCN⁻), which can be safely excreted. The rhodanese enzyme is regenerated to its active form (E-SH), ready to catalyze another cycle.

Experimental Workflow Example

The following diagram illustrates a typical experimental workflow for the quantification of this compound in a biological sample using GC-MS.

Caption: GC-MS workflow for DMTS quantification in biological samples.

Conclusion

This technical guide has provided a comprehensive summary of the physical and chemical properties of this compound, along with detailed experimental methodologies and relevant biological pathways. The presented data and protocols are intended to support ongoing and future research into the applications of this important organosulfur compound, particularly in the context of its development as a cyanide countermeasure. The structured presentation of this information aims to facilitate its use by researchers, scientists, and drug development professionals.

References

- 1. acri.gov.tw [acri.gov.tw]

- 2. researchgate.net [researchgate.net]

- 3. chem.ucalgary.ca [chem.ucalgary.ca]

- 4. filab.fr [filab.fr]

- 5. researchgate.net [researchgate.net]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 8. mdpi.com [mdpi.com]

- 9. byjus.com [byjus.com]

- 10. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 11. Video: Boiling Points - Concept [jove.com]

- 12. ASTM D4052 - Standard Test Method for Density, Relative Density, and API Gravity of Liquids by Digital Density Meter - Savant Labs [savantlab.com]

- 13. ASTM D4052 | Anton Paar Wiki [wiki.anton-paar.com]

- 14. ASTM D5002 Method for Testing the Density of Oils | Ayalytical [ayalytical.com]

- 15. Water Solubility | Scymaris [scymaris.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. files01.core.ac.uk [files01.core.ac.uk]

- 18. researchgate.net [researchgate.net]

- 19. This compound: A novel cyanide countermeasure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. ijsr.net [ijsr.net]

The Ubiquitous Presence of Dimethyl Trisulfide in the Plant Kingdom: A Technical Guide

For Immediate Release

[CITY, STATE] – [Date] – Dimethyl trisulfide (DMTS), a volatile organosulfur compound renowned for its potent, often pungent, aroma, is a significant component of the chemical arsenal (B13267) of numerous plant species. A comprehensive technical guide released today offers researchers, scientists, and drug development professionals an in-depth look into the natural sources, occurrence, and biosynthesis of this intriguing molecule. The guide provides a thorough compilation of quantitative data, detailed experimental methodologies, and a visual representation of its formation pathways within plants.

This compound is a key contributor to the characteristic flavors and aromas of many common foods. It is prominently found in species of the Allium genus, such as garlic (Allium sativum) and onions (Allium cepa), as well as in the Brassicaceae family, which includes vegetables like broccoli, cabbage, and cauliflower.[1][2][3] The presence of DMTS is not limited to these families; it has been identified as a volatile organic compound (VOC) in a variety of other plants, often released upon tissue damage or during cooking.[1][2]

Quantitative Occurrence of this compound in Various Plant Species

The concentration of DMTS in plants can vary significantly depending on the species, cultivar, growing conditions, and processing methods. This guide summarizes available quantitative data into a clear, comparative table to facilitate further research and application.

| Plant Species | Family | Plant Part | Concentration | Reference |

| Chinese Chive (Allium tuberosum) | Amaryllidaceae | Leaves | 10,623.30 µg/kg | [4] |

| Garlic (Allium sativum) | Amaryllidaceae | Essential Oil (Steam Distilled) | 39.79% | [5] |

| Garlic (Allium sativum) | Amaryllidaceae | Clove (Single) | 0.0093% | [6] |

| Garlic (Allium sativum) | Amaryllidaceae | Clove | 0.0087% | [6] |

| Wild Garlic (Allium vineale) | Amaryllidaceae | Essential Oil | 4.3 - 17.4% | [1] |

| Broccoli (Brassica oleracea var. italica) | Brassicaceae | Cooked Florets | Major aroma component | [2] |

| Romanesco (Brassica oleracea var. botrytis) | Brassicaceae | Inflorescence Tissues (disrupted) | 24.2% of volatiles | [2] |

Biosynthesis of this compound in Plants

DMTS is not typically present in intact plant tissues. Instead, it is formed through the enzymatic degradation of a precursor molecule, S-methyl-L-cysteine sulfoxide (B87167) (methiin).[7] When plant cells are damaged, for instance by cutting, chewing, or pest attack, the enzyme alliinase (a C-S lyase) comes into contact with methiin. This initiates a cascade of chemical reactions that ultimately leads to the formation of DMTS and other volatile sulfur compounds.[7]

The initial enzymatic breakdown of S-methyl-L-cysteine sulfoxide produces highly reactive and unstable intermediate compounds, including methanesulfenic acid. These intermediates then undergo further spontaneous reactions to form more stable volatile compounds such as dimethyl disulfide (DMDS) and this compound (DMTS).[7]

Biosynthesis pathway of this compound (DMTS) from Methionine.

Experimental Protocols for the Analysis of this compound

Accurate quantification of DMTS in plant matrices is crucial for understanding its biological roles and for quality control in the food and pharmaceutical industries. Headspace solid-phase microextraction (HS-SPME) coupled with gas chromatography-mass spectrometry (GC-MS) is a widely used and effective method for the analysis of volatile compounds like DMTS from plant materials.

Headspace Solid-Phase Microextraction (HS-SPME) GC-MS Method

This method involves the extraction of volatile compounds from the headspace of a sample onto a coated fiber, followed by thermal desorption of the analytes into a gas chromatograph for separation and a mass spectrometer for detection and quantification.

1. Sample Preparation:

-

A known weight of fresh or processed plant material (e.g., 1-5 g) is placed into a headspace vial.

-

To enhance the release of volatiles, an internal standard can be added. For sulfur compounds, ethyl methyl sulfide (B99878) is a suitable choice.[8]

-

The vial is securely sealed with a septum cap.

2. HS-SPME Procedure:

-

Fiber Selection: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is commonly used for the extraction of a broad range of volatile and semi-volatile compounds, including sulfur compounds.[4]

-

Equilibration: The sealed vial is incubated at a specific temperature (e.g., 40-60°C) for a set time (e.g., 15-30 minutes) to allow the volatile compounds to partition into the headspace.[4]

-

Extraction: The SPME fiber is exposed to the headspace of the vial for a defined period (e.g., 30-60 minutes) to adsorb the analytes.[4]

3. GC-MS Analysis:

-

Desorption: The SPME fiber is retracted and immediately inserted into the heated injection port of the GC, where the adsorbed compounds are thermally desorbed.

-

Gas Chromatography:

-

Column: A capillary column suitable for volatile compound analysis, such as a DB-5MS or equivalent, is used for separation.

-

Oven Temperature Program: A typical program starts at a low temperature (e.g., 40°C), holds for a few minutes, and then ramps up to a higher temperature (e.g., 250°C) to elute the compounds.

-

-

Mass Spectrometry:

-

The mass spectrometer is operated in electron ionization (EI) mode.

-

Data can be acquired in full scan mode for identification or in selected ion monitoring (SIM) mode for enhanced sensitivity and quantification. The characteristic ions for DMTS (m/z 126 and 111) and its deuterated internal standard (m/z 132 and 114) can be monitored.[9]

-

4. Quantification:

-

A calibration curve is generated using standard solutions of DMTS of known concentrations.

-

The concentration of DMTS in the plant sample is determined by comparing its peak area to the calibration curve, normalized to the internal standard.

Role in Plant Signaling and Defense

Volatile sulfur compounds, including DMTS, play a crucial role in plant defense mechanisms. Their release upon tissue damage can act as a repellent to herbivores and attract natural enemies of these pests. While the direct signaling pathways within the plant that are specifically triggered by DMTS are still an active area of research, it is understood that the broader sulfur assimilation pathway is integral to the plant's defense response.[10][11][12] The production of these compounds is a key component of the plant's induced defense system, signaling the presence of a threat and activating further protective measures.

The following diagram illustrates a generalized workflow for the analysis of DMTS in plant samples using HS-SPME-GC-MS.

Workflow for DMTS analysis using HS-SPME-GC-MS.

This technical guide serves as a foundational resource for the scientific community, providing critical information on the natural occurrence and analysis of this compound in plants. The compiled data and detailed methodologies are intended to support further investigations into the biological activities and potential applications of this and other related organosulfur compounds in drug development and other scientific fields.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. mdpi.com [mdpi.com]

- 5. benchchem.com [benchchem.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. Redirecting [linkinghub.elsevier.com]

- 9. files01.core.ac.uk [files01.core.ac.uk]

- 10. Augmenting Sulfur Metabolism and Herbivore Defense in Arabidopsis by Bacterial Volatile Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. The Versatile Roles of Sulfur-Containing Biomolecules in Plant Defense—A Road to Disease Resistance - PMC [pmc.ncbi.nlm.nih.gov]

The Genesis of a Pungent Ally: A Technical Guide to the Biosynthesis of Dimethyl Trisulfide in Allium Species

For Immediate Release

This technical guide provides an in-depth exploration of the biosynthetic pathway of dimethyl trisulfide (DMTS), a significant organosulfur compound found in Allium species such as garlic (Allium sativum) and onion (Allium cepa). This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the core biochemical processes, quantitative data, and detailed experimental methodologies.

Executive Summary

This compound (DMTS) is a volatile organosulfur compound that contributes to the characteristic aroma and potential health benefits of Allium species. Its formation is not a direct enzymatic product but rather the result of a cascade of chemical reactions initiated by tissue damage. This guide elucidates the enzymatic and non-enzymatic steps involved in the conversion of stable precursor molecules into the highly reactive intermediates that ultimately yield DMTS and other related polysulfides. Understanding this pathway is crucial for harnessing the therapeutic potential of these natural compounds.

The Biosynthetic Pathway of this compound

The biosynthesis of DMTS in Allium species is a fascinating process that begins with the compartmentalization of enzymes and their substrates in intact plant cells. The key precursor molecules are S-alk(en)yl-L-cysteine sulfoxides, with S-allyl-L-cysteine sulfoxide (B87167) (alliin) and S-methyl-L-cysteine sulfoxide (methiin) being of primary importance for the formation of DMTS.[1][2]

Upon tissue disruption, such as crushing or cutting, the vacuolar enzyme alliinase comes into contact with the cytoplasmic S-alk(en)yl-L-cysteine sulfoxides.[3][4] Alliinase, a pyridoxal-5'-phosphate (PLP)-dependent enzyme, catalyzes the cleavage of the C-S bond of these precursors, leading to the formation of highly reactive sulfenic acids, pyruvate, and ammonia.[5][6]

Specifically, alliin (B105686) is converted to allylsulfenic acid, and methiin is converted to methanesulfenic acid. These sulfenic acids are unstable and undergo rapid, non-enzymatic condensation and rearrangement reactions to form a variety of thiosulfinates, the most famous of which is allicin (B1665233) (diallyl thiosulfinate) from the self-condensation of two molecules of allylsulfenic acid.[4][6]

The formation of the asymmetric this compound is believed to occur through the interaction of methanethiol, derived from methiin, with other sulfur-containing intermediates. The thermal degradation of allicin and other thiosulfinates leads to the formation of various polysulfides, including diallyl disulfide (DADS), diallyl trisulfide (DATS), and this compound (DMTS).[5][7] The presence of both alliin and methiin in Allium tissues provides the necessary allyl and methyl precursors for the formation of a diverse array of volatile sulfur compounds.[1][8]

Quantitative Data

The concentration of this compound can vary significantly among different Allium species and even between different cultivars and growing conditions. The following tables summarize available quantitative data for DMTS and related compounds, as well as the kinetic properties of alliinase.

Table 1: Concentration of this compound and Related Compounds in Allium Species

| Allium Species | Compound | Concentration | Method | Reference |

| Allium tuberosum (Chinese Chive) | This compound | 10,623.30 μg/kg | HS-SPME-GC-MS | [4] |

| Allium sativum (Garlic, single clove) | Diallyl Trisulfide | 0.0093% | GC-FID | [9] |

| Allium sativum (Garlic, clove) | Diallyl Trisulfide | 0.0087% | GC-FID | [9] |

| Allium cepa var. "Rubiniu" | This compound | Present (qualitative) | GC-MS | [10][11] |

Table 2: Alliinase Enzyme Kinetics

| Substrate | Km | Vmax | Optimal pH | Optimal Temperature | Source | Reference |

| Alliin | 0.83 mM | 74.65 U/mg | 7.0 | 35°C | Cupriavidus necator | [1] |

Experimental Protocols

The analysis of volatile sulfur compounds in Allium species requires precise and sensitive analytical techniques. Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) is a commonly employed method.

Protocol for HS-SPME-GC-MS Analysis of Allium Volatiles

This protocol is a composite of methodologies described in the literature for the analysis of volatile sulfur compounds in Allium species.[4][12][13]

1. Sample Preparation:

-

Weigh a standardized amount (e.g., 1.0 - 1.5 g) of fresh, crushed Allium tissue into a 20 mL headspace vial.[4][12]

-

For dried samples, use a standardized weight of the powder.[12]

-

Optionally, add a salt (e.g., 0.75 g Na₂SO₄) to the vial to increase the ionic strength of the aqueous phase and promote the release of volatile compounds.[4]

-

Immediately seal the vial with a PTFE-lined septum cap.[12]

2. Headspace Solid-Phase Microextraction (HS-SPME):

-

Fiber: Use a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber for broad-range volatile compound extraction.[4]

-

Equilibration: Place the vial in a heating block or the HS autosampler's incubator and equilibrate at a specific temperature (e.g., 70°C) for a set time (e.g., 15 minutes).[4]

-

Extraction: Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 50 minutes) at the same temperature to allow for the adsorption of volatile compounds.[4]

3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

-

Desorption: Immediately after extraction, insert the SPME fiber into the heated GC injection port (e.g., 250°C) for a specific time (e.g., 5 minutes) to desorb the analytes onto the GC column.[4][13]

-

GC Column: Use a suitable capillary column, such as a DB-WAX or an equivalent polar column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).[4]

-

Carrier Gas: Use Helium at a constant flow rate (e.g., 1 mL/min).[4][13]

-

Oven Temperature Program:

-

Mass Spectrometer Conditions:

4. Data Analysis:

-

Identify the volatile compounds by comparing their mass spectra with reference spectra in a library (e.g., NIST, Wiley).

-

Confirm identifications using retention indices.

-

Quantify the compounds using an internal or external standard method.

References

- 1. An Appraisal of Developments in Allium Sulfur Chemistry: Expanding the Pharmacopeia of Garlic - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. What is the mechanism of Allicin? [synapse.patsnap.com]

- 4. Synthesis Mechanism and Therapeutic Effects of Thiosulfinates and Polysulfides of Different Species of Garlic from the Allium Genus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Bioactive S-alk(en)yl cysteine sulfoxide metabolites in the genus Allium: the chemistry of potential therapeutic agents - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. Sulfur compounds identification and quantification from Allium spp. fresh leaves - PMC [pmc.ncbi.nlm.nih.gov]

- 10. jfda-online.com [jfda-online.com]

- 11. Analysis of Volatile Compounds in Garlic, Onion, and Ramsons using SUPER SESI-HRMS — The nano-electrospray company [fossiliontech.com]

- 12. maxwellsci.com [maxwellsci.com]

- 13. pubs.acs.org [pubs.acs.org]

The Pivotal Role of Dimethyl Trisulfide in Bacterial Decomposition and Forensic Science: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethyl trisulfide (DMTS), a volatile organic compound (VOC), is a key biomarker in the intricate processes of bacterial decomposition. Its potent, characteristic odor, detectable at minute concentrations, makes it a significant molecule in both microbial ecology and forensic science. This technical guide delves into the core aspects of DMTS, detailing its bacterial origins, its function as a chemical indicator in post-mortem analysis, and the advanced methodologies employed for its detection and quantification. The information presented herein is intended to provide a comprehensive resource for professionals engaged in microbiological research, forensic investigations, and the development of novel diagnostic or therapeutic applications.

Introduction to this compound (DMTS)

This compound (CH₃SSSCH₃) is a simple organic trisulfide, recognized for its strong, often unpleasant, odor. It is a naturally occurring compound found in a variety of sources, including certain plants like those from the Allium and Brassica genera, and is a product of cooking and fermentation processes.[1][2] However, its most significant role in the context of this guide is as a byproduct of microbial metabolism, particularly during the decomposition of organic matter.[1] Bacteria, in their quest for nutrients, break down sulfur-containing amino acids, leading to the release of a bouquet of volatile sulfur compounds (VSCs), with DMTS being a prominent member. This process is fundamental to the biogeochemical sulfur cycle and is the primary reason for the characteristic odor of decay.

In the realm of forensic science, the volatile nature of DMTS and other decomposition VOCs provides a chemical signature that can be exploited for various purposes. These include the location of clandestine graves by trained canines, who are highly sensitive to these odors, and more recently, as a potential tool for estimating the post-mortem interval (PMI).[3] The concentration and composition of VOCs, including DMTS, change in a predictable manner as decomposition progresses, offering a potential "chemical clock" to investigators.

Bacterial Production of this compound

The primary pathway for the bacterial synthesis of DMTS begins with the degradation of the essential amino acid L-methionine.[4][5] This process is carried out by a diverse range of bacteria commonly found in decomposition environments, including species from the genera Pseudomonas, Corynebacterium, Staphylococcus, and Bacillus.[5][6][7]

The catabolism of L-methionine to DMTS can be summarized in the following key steps:

-

Demethiolation of L-methionine: The initial and rate-limiting step is the enzymatic cleavage of L-methionine to produce methanethiol (B179389) (CH₃SH), α-ketobutyrate, and ammonia. This reaction is primarily catalyzed by the enzyme L-methionine-γ-lyase .[4]

-

Oxidative Coupling of Methanethiol: Methanethiol is a highly reactive and volatile compound. In the presence of oxygen and other reactive species within the decomposition matrix, it can undergo oxidative coupling to form dimethyl disulfide (DMDS).

-

Formation of this compound: DMTS is believed to be formed through subsequent reactions involving methanethiol and dimethyl disulfide, or through the reaction of methanethiol with elemental sulfur or polysulfides, which are also present in the anaerobic microenvironments of decaying tissue.[4][7]

The following diagram illustrates the biosynthetic pathway from L-methionine to this compound.

Role in Bacterial Decomposition

During the decomposition of a carcass, a succession of microbial communities colonizes the remains, each adapted to the changing biochemical environment.[2] The production of DMTS is closely linked to the activity of these putrefactive bacteria. As tissues break down, proteins are hydrolyzed into their constituent amino acids, providing a rich source of methionine for bacterial metabolism.

The stages of decomposition are broadly categorized as fresh, bloat, active decay, advanced decay, and skeletal.[8][9] The production of volatile sulfur compounds, including DMTS, is most prominent during the bloat and active decay stages.[8] The anaerobic conditions that develop within the carcass during the bloat stage are particularly conducive to the activities of anaerobic bacteria like Clostridium species, which are known producers of VSCs.[10]

The intense and unpleasant odor of DMTS and other VSCs serves as a powerful attractant for a variety of organisms, most notably insects of forensic importance such as blowflies (Calliphoridae) and flesh flies (Sarcophagidae).[3] These insects are often the first to arrive at a scene of death and their life cycles are a cornerstone of forensic entomology for PMI estimation.

Forensic Applications of this compound

The predictable release of DMTS and other VOCs during decomposition has led to significant interest in their application in forensic science.

Indicator for Post-Mortem Interval (PMI)

The temporal profiling of VOCs, including DMTS, offers a promising method for estimating the PMI.[6][11] As the microbial communities shift and the availability of substrates changes throughout the decomposition process, the relative abundance of different VOCs also changes. Early research has shown that the concentration of DMTS tends to increase significantly during the bloat and active decay stages before declining in the later stages.[6] While a definitive and universally applicable timeline based solely on DMTS concentration has yet to be established due to the influence of environmental factors (temperature, humidity, soil type, etc.), the presence and relative abundance of DMTS in conjunction with other key VOCs can provide valuable clues to investigators.

Locating Clandestine Remains

The high volatility and low odor threshold of DMTS make it an excellent target for detection. Human remains detection canines are trained to recognize the unique scent of decomposition, in which DMTS is a major component. Furthermore, the development of portable chemical sensors ("electronic noses") capable of detecting DMTS and other decomposition VOCs in the field is an active area of research. Such devices could significantly aid in the search for missing persons and victims of mass disasters.

Quantitative Data on DMTS Production

The following tables summarize quantitative data on DMTS production from a representative cheese-ripening bacterium and the typical VOC profile observed during decomposition.

Table 1: Volatile Sulfur Compound Production by Brevibacterium linens [4]

| Compound | Concentration (ppm) |

| Methanethiol (MTL) | 0.01 |

| Dimethyl Disulfide (DMDS) | 1.55 |

| This compound (DMTS) | 0.34 |

Table 2: Common Volatile Organic Compounds Detected During Decomposition [6][10]

| Chemical Class | Representative Compounds |

| Sulfides | Dimethyl sulfide (B99878), Dimethyl disulfide, This compound |

| Alcohols | Ethanol, Propanol, Butanol |

| Aldehydes & Ketones | Acetone, 2-Butanone, Pentanal |

| Carboxylic Acids | Acetic acid, Propanoic acid, Butanoic acid |

| Indoles & Skatoles | Indole, Skatole |

Experimental Protocols

The analysis of DMTS and other VOCs from decomposition matrices requires sensitive and specific analytical techniques. Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used and effective method.[1][12]

HS-SPME-GC-MS Analysis of Bacterial VOCs

This protocol outlines a general procedure for the analysis of VOCs produced by bacterial cultures.

Methodology:

-

Sample Preparation:

-

Inoculate a suitable liquid or solid culture medium in a headspace vial with the bacterial strain of interest.

-

Seal the vial with a septum cap.

-

Incubate the culture under appropriate conditions (e.g., 37°C for 24-48 hours) to allow for bacterial growth and VOC production.

-

-

Headspace Solid-Phase Microextraction (HS-SPME):

-

Expose a SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) to the headspace of the vial.[12]

-

Allow the fiber to adsorb the volatile compounds for a defined period (e.g., 30 minutes) at a controlled temperature (e.g., 40°C).

-

-

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

-

Injection: Insert the SPME fiber into the heated injection port of the GC for thermal desorption of the analytes (e.g., 250°C for 5 minutes).

-

GC Separation:

-

Column: Use a suitable capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Oven Program: A typical temperature program would be: start at 40°C (hold for 2 minutes), ramp to 250°C at 10°C/minute, and hold for 5 minutes.

-

-

MS Detection:

-

Ionization: Electron Impact (EI) at 70 eV.

-

Mass Range: Scan from m/z 35 to 350.

-

Identification: Identify compounds by comparing their mass spectra with a reference library (e.g., NIST).

-

-

Analysis of Decomposition VOCs from Soil or Tissue

The analysis of VOCs from environmental samples such as soil or decomposing tissue often employs Thermal Desorption (TD) GC-MS for enhanced sensitivity.

Methodology:

-

Sample Collection:

-

Collect a known amount of soil or tissue from the decomposition site.

-

Alternatively, draw a known volume of air from the headspace above the remains through a sorbent tube containing a material like Tenax TA.[13]

-

-

Thermal Desorption (TD):

-

Place the sorbent tube in a thermal desorber unit.

-

The tube is rapidly heated to desorb the trapped VOCs, which are then transferred to the GC column, often via a cooled trap for focusing.

-

-

GC-MS Analysis:

-

The GC-MS parameters are similar to those described in the HS-SPME method, but may be optimized for the specific range of compounds expected in decomposition samples.

-

Signaling and Logical Relationships

While DMTS is a product of bacterial metabolism, its role as a direct signaling molecule within bacterial communities is not as well-defined as classical quorum sensing molecules. However, its presence and concentration are logically linked to several key processes.

The production of DMTS can be viewed as an indicator of specific metabolic activities occurring within the decomposer community. Its potent antibacterial properties against certain microorganisms may also suggest a role in competitive interactions and the structuring of the microbial community during succession.

Conclusion and Future Directions

This compound is a multifaceted molecule with significant implications for our understanding of bacterial decomposition and its application in forensic science. Its production is intrinsically linked to the metabolic activity of decomposer bacteria, and its detection can provide valuable insights into the post-mortem interval and aid in the location of human remains.

Future research should focus on:

-

Quantitative Correlation with PMI: Establishing a more robust and validated correlation between the concentration of DMTS (and other key VOCs) and the PMI under various environmental conditions.

-

Elucidation of Biosynthetic Pathways: Further investigation into the specific enzymes and regulatory mechanisms involved in the conversion of methanethiol to DMTS in different bacterial species.

-

Development of Field-Portable Sensors: Advancing the technology of "electronic noses" for the rapid and non-invasive detection of DMTS at decomposition sites.

-

Exploration of Signaling Roles: Investigating the potential role of DMTS as a signaling molecule in inter- and intra-species bacterial communication within the complex decomposer ecosystem.

A deeper understanding of the role of this compound will undoubtedly lead to advancements in both fundamental microbiology and the practical application of forensic science.

References

- 1. caister.com [caister.com]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. research.wur.nl [research.wur.nl]

- 8. Identification of genes for dimethyl sulfide production in bacteria in the gut of Atlantic Herring (Clupea harengus) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Microbiology of decomposition - Wikipedia [en.wikipedia.org]

- 10. academic.oup.com [academic.oup.com]

- 11. benchchem.com [benchchem.com]

- 12. The application of thermal desorption GC/MS with simultaneous olfactory evaluation for the characterization and quantification of odor compounds from a dairy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

The Initial Discovery and Isolation of Dimimethyl Trisulfide: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethyl trisulfide (DMTS), a volatile organosulfur compound with the chemical formula CH₃SSSCH₃, is a molecule of significant interest across various scientific disciplines. Initially identified as a key contributor to the aroma of many common foodstuffs, its biological activities, particularly its potent efficacy as a cyanide antidote, have brought it to the forefront of toxicological and pharmacological research. This technical guide provides an in-depth overview of the initial discovery, isolation, and characterization of this compound, presenting key experimental protocols, quantitative data, and relevant biological pathways in a format tailored for scientific and drug development professionals.

Early Discovery and Identification

While the synthesis of simpler organosulfur compounds dates back to the 19th century, the definitive discovery and characterization of this compound are more recent and are closely linked to the analysis of natural volatile compounds. Seminal work in the mid-20th century on the flavor and odor components of vegetables from the Allium (onion, garlic) and Brassica (cabbage, broccoli) genera led to its identification.

One of the most significant early reports identifying this compound as a major aroma component was by Maruyama in 1970, who found it to be a key volatile in cooked Brassicaceous vegetables.[1] Prior to this, the focus of much of the research on Allium volatiles was on other sulfur compounds like diallyl disulfide. The advent of advanced analytical techniques, particularly gas chromatography coupled with mass spectrometry (GC-MS), was instrumental in isolating and definitively identifying DMTS from complex natural mixtures.

DMTS is now known to be widespread in nature, contributing to the characteristic odors of:

-

Plants: Cooked onions, leeks, cabbage, broccoli, and the dead-horse arum lily (Helicodiceros muscivorus), which uses its fetid odor to attract pollinators.[2]

-

Fungi: The common stinkhorn fungus (Phallus impudicus).[2]

-

Food products: Limburger cheese and aged beer and sake.[2]

-

Bacterial decomposition: It is a product of bacterial breakdown of organic matter, including in the early stages of human decomposition.[2]

Physicochemical Properties

This compound is a flammable, colorless to light yellow liquid with a potent, foul odor detectable at concentrations as low as one part per trillion.[2] Its key physical and chemical properties are summarized in the table below.

| Property | Value |

| Chemical Formula | C₂H₆S₃ |

| Molar Mass | 126.26 g/mol |

| Density | 1.1978 g/cm³ at 25 °C |

| Melting Point | -68.05 °C |

| Boiling Point | 170 °C (at standard pressure); 65–68 °C (at 25 Torr) |

| Appearance | Colorless to light yellow liquid |

| Odor | Strong, foul, onion-like |

| Solubility | Insoluble in water; soluble in alcohols, propylene (B89431) glycol, and oils |

| CAS Number | 3658-80-8 |

Data sourced from multiple chemical databases.[2][3]

Methodologies for Isolation and Synthesis

The isolation and synthesis of this compound can be approached through several methods, ranging from extraction from natural sources to direct chemical synthesis.

Isolation from Natural Sources

The initial and ongoing identification of DMTS in natural products relies heavily on the extraction of volatile organic compounds. A general workflow for this process is outlined below.

Experimental Protocol: Steam Distillation and GC-MS Analysis

This protocol is a representative method for the isolation and identification of DMTS from plant material, such as cabbage.

-

Sample Preparation: A known mass of fresh or cooked plant material is homogenized in deionized water.

-

Steam Distillation: The homogenate is subjected to steam distillation for several hours. The volatile compounds are carried by the steam, condensed, and collected in a solvent trap (e.g., with dichloromethane).

-

Extraction: The organic layer containing the volatile compounds is separated from the aqueous layer.

-

Drying and Concentration: The organic extract is dried over anhydrous sodium sulfate (B86663) and carefully concentrated under a gentle stream of nitrogen.

-

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

-

An aliquot of the concentrated extract is injected into a GC-MS system.

-

GC Column: A non-polar or semi-polar capillary column (e.g., DB-5ms) is typically used.

-

Temperature Program: A temperature gradient is applied to separate the compounds based on their boiling points and affinities for the stationary phase.

-

Mass Spectrometry: As compounds elute from the GC column, they are ionized and fragmented in the mass spectrometer. The resulting mass spectrum provides a molecular fingerprint for identification.

-

Identification: The retention time and mass spectrum of the sample are compared to those of an authentic this compound standard for positive identification.

-

Chemical Synthesis

Several chemical routes for the synthesis of this compound have been developed. These methods are often more practical for obtaining pure DMTS in larger quantities than isolation from natural sources.

Method 1: Reaction of Methanethiol (B179389) with Sulfur Dichloride

A common laboratory-scale synthesis involves the reaction of methanethiol (CH₃SH) with sulfur dichloride (SCl₂).[2]

2 CH₃SH + SCl₂ → CH₃SSSCH₃ + 2 HCl

Experimental Protocol:

-

Reaction Setup: A solution of methanethiol in an inert solvent (e.g., dichloromethane) is cooled in an ice bath under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Sulfur Dichloride: A solution of sulfur dichloride in the same solvent is added dropwise to the cooled methanethiol solution with vigorous stirring. The reaction is exothermic and care must be taken to control the temperature.

-

Reaction Monitoring: The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or GC-MS.

-

Workup: Once the reaction is complete, the reaction mixture is washed with water to remove HCl and any unreacted starting materials. The organic layer is then dried over a suitable drying agent (e.g., anhydrous magnesium sulfate).

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation to yield pure this compound.

Method 2: Reaction of Dimethyl Disulfide with Elemental Sulfur

Another method involves the reaction of dimethyl disulfide (CH₃SSCH₃) with elemental sulfur (S₈). This reaction is often catalyzed by a base.

CH₃SSCH₃ + S → CH₃SSSCH₃

Experimental Protocol:

-

Reactant Mixture: Dimethyl disulfide and elemental sulfur are combined in a reaction flask. A catalytic amount of a base, such as triethylamine, may be added.

-

Heating: The mixture is heated with stirring. The reaction progress can be followed by observing the dissolution of the solid sulfur.

-

Purification: Upon completion, the reaction mixture is cooled, and the product, this compound, is isolated and purified by vacuum distillation.

Biological Signaling Pathway: Cyanide Detoxification

A significant area of current research for this compound is its role as a potent cyanide (CN⁻) antidote. DMTS acts as a sulfur donor, facilitating the conversion of highly toxic cyanide to the much less toxic thiocyanate (B1210189) (SCN⁻), which can be safely excreted. This process is enzymatically mediated in the body, primarily by the mitochondrial enzyme rhodanese.

The efficacy of DMTS as a cyanide antidote is attributed to its ability to efficiently donate a sulfur atom to rhodanese, which then transfers it to cyanide. This circumvents the rate-limiting step in the endogenous detoxification pathway, which is the availability of a sulfur donor.

Conclusion

This compound, once primarily of interest to flavor chemists, has emerged as a molecule with significant biological and pharmacological relevance. Its initial discovery and isolation from natural sources were pivotal in understanding the chemical basis of the aromas of many foods. The development of robust synthetic protocols has enabled further investigation into its properties and applications, most notably its promising role as a rapid-acting and effective cyanide countermeasure. This whitepaper provides a foundational technical overview for researchers and drug development professionals, summarizing the key historical context, physicochemical data, and experimental methodologies associated with this important organosulfur compound. Further research into the bioavailability, stability, and clinical efficacy of DMTS formulations is warranted to fully realize its therapeutic potential.

References

Toxicological Profile and LD50 of Dimethyl Trisulfide in Rodent Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethyl trisulfide (DMTS) is a naturally occurring organosulfur compound found in a variety of plants and is also utilized as a food flavoring agent. Beyond its organoleptic properties, DMTS has garnered significant interest as a potential medical countermeasure, particularly as an antidote for cyanide poisoning. A thorough understanding of its toxicological profile is paramount for its safe development and application. This technical guide provides a comprehensive overview of the current knowledge on the toxicological profile and median lethal dose (LD50) of this compound in rodent models. This document synthesizes available data on acute toxicity across different administration routes, outlines key experimental protocols, and elucidates the proposed mechanisms of toxicity. All quantitative data are presented in structured tables for clarity, and key pathways and workflows are visualized using diagrams to facilitate understanding.

Acute Toxicity Profile

The acute toxicity of this compound in rodent models has been primarily investigated through the oral route, with limited data available for dermal and inhalation exposures. Much of the existing in vivo data is derived from studies evaluating its efficacy as a cyanide antidote, where a range of doses have been administered to both mice and rats.

Quantitative Toxicity Data

The following tables summarize the available quantitative data for the acute toxicity of this compound in rodent models. It is important to note that there are significant data gaps, particularly for the dermal and inhalation routes of exposure.

Table 1: Acute Oral LD50 of this compound

| Species | Strain | Sex | LD50 (mg/kg) | Vehicle | Observations | Reference |

| Mouse | CD-1 | Not Specified | 598.5 | Not Specified | Part of a study on cyanide antagonism. | [1] |

| Rodent | Not Specified | Not Specified | 500.1 | Not Specified | General value from a safety data sheet. |

Data Gap: A definitive acute oral LD50 study for this compound in rats was not identified in the public literature.

Table 2: Acute Dermal and Inhalation Toxicity of this compound

| Route | Species | Strain | Sex | Value | Observations | Reference |

| Dermal | Rat | Wistar | Male & Female | LD50 > 2000 mg/kg* | Limit test; no mortality or systemic toxicity observed. | [2] |

| Inhalation | Rat/Mouse | - | - | No data available | - | - |

*Note: The referenced study was for an unspecified test item, and it is not definitively confirmed to be this compound.

Table 3: Intramuscular Doses of this compound Used in Rodent Studies

| Species | Strain | Doses (mg/kg) | Context of Study | Observed Side Effects at Higher Doses | Reference(s) |

| Rat | Not Specified | 6.25 - 200 | Cyanide antidote efficacy | Inflammation and limping at 50-200 mg/kg.[3] | [3] |

| Mouse | Not Specified | 12.5, 25, 75 | Cyanide antidote efficacy | Not detailed. | [4][5] |

| Mouse | C57BL/6J | 50, 60 | Acute stress model | Reduced motor activity at 60 mg/kg.[6] | [6] |

| Mouse | Not Specified | 50, 100, 200, 250 | Methemoglobin formation | Not detailed. | [7] |

Mechanisms of Toxicity

The toxicological effects of this compound appear to be mediated through several mechanisms. While its role as a sulfur donor is central to its antidotal properties against cyanide, other pathways contribute to its broader toxicological profile.

Methemoglobin Formation

This compound has been shown to oxidize hemoglobin to methemoglobin both in vitro and in vivo.[7][8] Methemoglobin is incapable of binding and transporting oxygen, and elevated levels can lead to methemoglobinemia, a condition characterized by cyanosis and other signs of hypoxia. In the context of cyanide poisoning, a controlled induction of methemoglobin can be therapeutic, as methemoglobin can bind with cyanide to form the less toxic cyanomethemoglobin. However, excessive methemoglobin formation is a potential toxicological concern.

A study in mice demonstrated a dose-dependent increase in methemoglobin levels following intramuscular administration of DMTS.[7]

Table 4: Peak Methemoglobin Levels in Mice after Intramuscular Administration of this compound

| Dose (mg/kg) | Peak Methemoglobin Level (%) | Time to Peak (minutes) |

| 50 | 3.28 | 20 - 30 |

| 100 | 6.12 | 20 - 30 |

| 200 | 9.69 | 20 - 30 |

| 250 | 10.76 | 20 - 30 |

Data from Kiss et al., 2018.[7]

TRPA1 Channel Activation

This compound has been identified as an activator of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel.[6][9] TRPA1 is a non-selective cation channel primarily expressed in sensory neurons and is involved in the detection of noxious stimuli, inflammation, and pain. Activation of TRPA1 by DMTS has been implicated in its analgesic, anti-inflammatory, and behavioral effects observed in rodent models. While the activation of this channel can have therapeutic implications, over-activation could potentially lead to adverse sensory effects.

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in this guide.

Acute Oral LD50 Determination (General Protocol)

The determination of the acute oral median lethal dose (LD50) is typically conducted following standardized guidelines, such as those provided by the Organisation for Economic Co-operation and Development (OECD).

-

Test Animals: Young, healthy adult rodents (rats or mice) are used. The animals are acclimatized to the laboratory conditions before the study.

-

Housing and Feeding: Animals are housed in appropriate cages with controlled temperature, humidity, and light-dark cycles. They have free access to standard laboratory diet and drinking water. Food is typically withheld for a short period before dosing.

-

Dose Administration: The test substance is administered in a single dose by gavage. The volume administered is kept constant across all dose levels by adjusting the concentration of the test substance in the vehicle.

-

Dose Levels: A range of dose levels is selected to cause mortality ranging from 0 to 100%.

-

Observation Period: Animals are observed for mortality and clinical signs of toxicity at regular intervals for at least 14 days. Observations include changes in skin, fur, eyes, and mucous membranes, as well as respiratory, circulatory, autonomic, and central nervous system effects.

-

Data Analysis: The LD50 is calculated using appropriate statistical methods, such as probit analysis.

Methemoglobin Formation Assay in Mice

The following protocol is based on the methodology described by Kiss et al. (2018).[7]

-

Test Animals: Male CD-1 mice are used.

-

Dose Administration: this compound is administered via intramuscular (IM) injection at various doses (e.g., 50, 100, 200, and 250 mg/kg).

-

Blood Sampling: Blood samples are collected at different time points after DMTS administration.

-

Sample Preparation: A small volume of blood is hemolyzed by dilution in a phosphate (B84403) buffer.

-

Spectrophotometric Analysis: The absorbance of the hemolysate is measured at specific wavelengths to determine the percentage of methemoglobin. The calculation is based on the differential absorbance of hemoglobin and methemoglobin.

-

Data Analysis: The percentage of methemoglobin is plotted against time to determine the time to peak concentration and the dose-response relationship.

TRPA1 Channel Activation Assay

The activation of TRPA1 channels by this compound can be assessed using in vitro methods, such as patch-clamp electrophysiology or calcium imaging.[6][9]

-

Cell Culture: A cell line (e.g., Chinese Hamster Ovary cells) is transfected to express the human TRPA1 channel.

-

Patch-Clamp Electrophysiology:

-

Whole-cell patch-clamp recordings are performed on the transfected cells.

-

A baseline current is established.

-

This compound is applied to the cells at various concentrations.

-

The change in membrane current is measured, indicating the opening or closing of the TRPA1 ion channels.

-

-

Calcium Imaging:

-

Transfected cells are loaded with a calcium-sensitive fluorescent dye.

-

A baseline fluorescence is recorded.

-

This compound is applied to the cells.

-

The change in intracellular calcium concentration is measured by detecting the change in fluorescence intensity. An increase in fluorescence indicates calcium influx through the activated TRPA1 channels.

-

Data Gaps and Future Research

This review of the toxicological profile of this compound in rodent models highlights several critical data gaps that warrant further investigation:

-

Acute Toxicity: There is a need for definitive acute oral LD50 studies in rats, as well as comprehensive studies to determine the dermal LD50 and inhalation LC50 in both rats and mice.

-

Repeated-Dose Toxicity: Sub-chronic toxicity studies are required to establish No-Observed-Adverse-Effect Levels (NOAELs) and Lowest-Observed-Adverse-Effect Levels (LOAELs) for different routes of exposure. This information is crucial for conducting robust risk assessments.

-

Toxicokinetics: Detailed studies on the absorption, distribution, metabolism, and excretion (ADME) of this compound are needed to better understand its in vivo behavior and potential for accumulation.

Conclusion

This compound exhibits a moderate acute oral toxicity in mice. Its toxicological effects are linked to its ability to induce methemoglobin formation and activate the TRPA1 ion channel. While much of the current research has focused on its application as a cyanide antidote, a more complete understanding of its toxicological profile is necessary for its broader development and use. Future research should focus on filling the existing data gaps in acute and repeated-dose toxicity to ensure a comprehensive safety assessment.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. downloads.regulations.gov [downloads.regulations.gov]

- 3. Behavioural and physiological assessments of this compound treatment for acute oral sodium cyanide poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A novel aqueous this compound formulation is effective at low doses against cyanide toxicity in non-anesthetized mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. mdpi.com [mdpi.com]

- 7. tandfonline.com [tandfonline.com]

- 8. Reaction of this compound with Hemoglobin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Investigation of the Role of the TRPA1 Ion Channel in Conveying the Effect of this compound on Vascular and Histological Changes in Serum-Transfer Arthritis - PMC [pmc.ncbi.nlm.nih.gov]

Olfactory Detection Threshold of Dimethyl Trisulfide in Humans: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl trisulfide (DMTS) is a volatile organic sulfur compound with the chemical formula CH₃SSSCH₃. It is a significant contributor to the aroma profile of a wide variety of natural and processed substances, including cooked Allium species (such as onions and leeks), brassicas, and Limburger cheese.[1][2] DMTS is also a known malodorant, associated with the scent of human decomposition and fungating cancer wounds.[1][3] Its potent and often unpleasant odor makes the understanding of its human olfactory detection threshold a critical aspect for researchers in fields ranging from food science and flavor chemistry to clinical diagnostics and environmental science. This technical guide provides an in-depth overview of the human olfactory detection threshold of DMTS, including quantitative data and detailed experimental methodologies for its determination.

Quantitative Olfactory Detection Threshold Data

The olfactory detection threshold of a compound is the minimum concentration that can be perceived by the human sense of smell. For this compound, the reported values are exceptionally low, indicating its high odor potency. The available quantitative data from scientific literature are summarized below.

| Olfactory Detection Threshold | Concentration (v/v) | Source(s) | Notes |

| Detection Threshold | 1 part per trillion (ppt) | Widely Cited[1][4] | The primary experimental study for this widely cited value is not readily available in current literature. This value is often referenced in chemical databases and encyclopedic sources. |

| Odor Threshold | 0.00166 ppm | Rychlik et al. (1998) as cited by Shirasu et al. (2011)[5][6] | This value was referenced in a study identifying DMTS as a characteristic odor of fungating cancer wounds. |

Experimental Protocols for Determining Olfactory Threshold

The determination of olfactory detection thresholds is a complex process that requires rigorous control of experimental conditions to ensure accuracy and reproducibility. The two primary methodologies employed are sensory analysis with human panelists and instrumental analysis using Gas Chromatography-Olfactometry (GC-O).

Sensory Analysis: Ascending Forced-Choice Method (Based on ASTM E679)

This method is a standardized procedure for determining the detection threshold of a substance by a sensory panel.

a) Panelist Selection and Training: A panel of 10-20 individuals is selected. Panelists are screened for olfactory acuity and trained to recognize and describe various odors. They should be non-smokers and free of any conditions that might affect their sense of smell.

b) Sample Preparation: A stock solution of high-purity this compound is prepared in an odorless solvent (e.g., mineral oil, propylene (B89431) glycol, or water, depending on the application). A series of dilutions in the chosen solvent is then created, typically in ascending order of concentration with a dilution factor of 2 or 3.